molecular formula C12H13F2N3O B2907572 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine CAS No. 2198291-80-2

6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine

Cat. No.: B2907572
CAS No.: 2198291-80-2
M. Wt: 253.253
InChI Key: KUWWPIFKXAROTP-UHFFFAOYSA-N
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Description

6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is a chemical compound offered as a building block for medicinal chemistry and drug discovery research. It features the imidazo[1,2-b]pyridazine scaffold, which is recognized in scientific literature as a privileged structure in medicinal chemistry due to its prevalence in pharmacologically active molecules . This scaffold is a key component in several known kinase inhibitors and is being investigated for its potential to interact with a variety of biological targets . The specific substitution with a 4,4-difluorocyclohexyloxy group at the 6-position is designed to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in the development of drug candidates. Researchers can utilize this compound as a versatile synthetic intermediate for the exploration of new chemical space in programs targeting kinases, inflammatory pathways, and other therapeutically relevant areas . As with all compounds in this class, thorough analytical characterization is recommended to confirm identity and purity for your specific research applications. This product is intended For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

6-(4,4-difluorocyclohexyl)oxyimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N3O/c13-12(14)5-3-9(4-6-12)18-11-2-1-10-15-7-8-17(10)16-11/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWPIFKXAROTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1OC2=NN3C=CN=C3C=C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through various methods, including cyclization reactions and condensation reactions. One common approach involves the reaction of a suitable pyridazine derivative with an imidazole precursor under specific conditions, such as the use of a base and a solvent like dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate reagents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, DMF). Reaction conditions such as temperature, pressure, and reaction time are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-b]pyridazine scaffold .

Scientific Research Applications

6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its role in modulating biological pathways, particularly those involving IL-17A.

    Medicine: Explored as a potential therapeutic agent for treating autoimmune diseases due to its anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine involves its interaction with IL-17A, a pro-inflammatory cytokine. By inhibiting IL-17A, this compound can reduce inflammation and modulate immune responses. The molecular targets include the IL-17 receptor, which is involved in signaling pathways that drive inflammation and tissue damage in autoimmune diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The 6-position of imidazo[1,2-b]pyridazine is a critical site for modulating activity. Key comparisons include:

  • 6-Phenoxy Derivatives: Compounds like N-[3-(imidazo[1,2-b]pyridazin-6-yloxy)phenyl]-3-(trifluoromethyl)benzamide (6b) exhibit potent VEGFR2 inhibition (IC50 = 7.1 nM) due to meta-substituted phenyl groups that optimize steric and electronic interactions with the kinase hinge region . In contrast, the 4,4-difluorocyclohexyloxy group in the target compound may reduce off-target effects by avoiding aromatic π-stacking seen in phenyl-based analogs.
  • 6-Chloro Derivatives : 6-Chloroimidazo[1,2-b]pyridazine serves as a versatile intermediate for Suzuki couplings (e.g., with boronic acids to introduce aryl/heteroaryl groups). For example, 6-(3-(methylsulfinyl)phenyl)imidazo[1,2-b]pyridazine shows antiplasmodial activity , but chloro-substituted analogs generally require further functionalization for optimal potency.
  • 6-(Piperazin-1-yl) Derivatives : These derivatives, such as those reported in antimicrobial studies, demonstrate broad-spectrum activity against Plasmodium falciparum and bacterial strains, highlighting the scaffold’s adaptability to diverse therapeutic targets .

Kinase Selectivity and Mechanism

The imidazo[1,2-b]pyridazine scaffold exhibits remarkable kinase selectivity depending on substitution patterns:

  • VEGFR2/IKKβ Inhibition: Meta-substituted 6-phenoxy derivatives (e.g., 6b) show strong VEGFR2 affinity, while 3,6-disubstituted analogs target IKKβ with TNFα inhibition in THP-1 cells . The difluorocyclohexyloxy group’s rigidity may favor interactions with hydrophobic kinase pockets, akin to pyrrolo[3,2-d]pyrimidine inhibitors .
  • DYRK/CLK Inhibition : 3,6-Disubstituted derivatives selectively inhibit DYRK1A and CLK kinases (IC50 < 100 nM), critical for neurodegenerative and parasitic diseases .
  • Off-Target Effects : Unlike indazole-substituted analogs (e.g., in TAK1 inhibitors ), the target compound’s fluorinated cyclohexyl group may reduce interactions with off-target kinases like PIM or Trk .

Therapeutic Potential

  • Oncology : The compound’s kinase inhibitory profile aligns with antiangiogenic (VEGFR2) and anti-inflammatory (IKKβ) applications, similar to ponatinib-like analogs .
  • Neurology : Unlike 6-methylthio derivatives targeting β-amyloid plaques , the fluorinated cyclohexyl group may improve blood-brain barrier penetration for CNS applications.
  • Infectious Diseases : Antiplasmodial and antimicrobial activities are less likely due to the lack of polar groups (e.g., piperazine ) critical for parasite/microbe targeting.

Biological Activity

6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine is a synthetic compound belonging to the imidazo[1,2-b]pyridazine class, characterized by its bicyclic heterocyclic structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a pharmacological agent targeting various diseases.

Chemical Structure and Properties

The structural formula of this compound features a difluorocyclohexyl group connected via an ether linkage to the imidazo[1,2-b]pyridazine core. This unique substitution may influence its pharmacokinetic properties, including lipophilicity and bioavailability.

Biological Activity

Research indicates that imidazo[1,2-b]pyridazines exhibit a range of biological activities, including:

  • Anticancer Activity : Certain derivatives have shown promise as inhibitors in cancer therapy by targeting specific signaling pathways.
  • Kinase Inhibition : The compound has been evaluated for its inhibitory effects on various protein kinases, which are critical in cell signaling and cancer progression.

Table 1: Comparison of Biological Activities of Imidazo[1,2-b]pyridazine Derivatives

Compound NameBiological ActivityNotes
PonatinibApproved kinase inhibitorUsed for chronic myeloid leukemia
This compoundPotential kinase inhibitorInvestigated for various disease targets
3-Bromoimidazo[1,2-b]pyridazineAnticancer propertiesExhibits different reactivity due to bromine
6-Chloroimidazo[1,2-b]pyridazineKnown for anti-cancer propertiesStructural variant with distinct activity

The biological activity of this compound is likely mediated through its interactions with specific biological targets. Studies typically involve:

  • In vitro assays to evaluate enzyme inhibition and cellular responses.
  • In vivo studies to assess efficacy in animal models.

Case Studies

Recent studies have explored the efficacy of imidazo[1,2-b]pyridazines in oncology. For instance:

  • A study demonstrated that specific derivatives exhibit selective inhibition against PARP enzymes involved in DNA repair mechanisms. This selectivity correlates with enhanced anticancer activity in BRCA-deficient tumor models .
  • Another research highlighted the potential of these compounds as therapeutic agents in neurodegenerative diseases by targeting tropomyosin receptor kinases (Trk) .

Table 2: Summary of Case Studies on Imidazo[1,2-b]pyridazine Derivatives

Study FocusFindingsImplications
Anticancer efficacySelective PARP inhibitionPromising for BRCA-deficient cancers
Neurodegenerative disease treatmentTargeting Trk receptorsPotential application in Alzheimer's

Q & A

Q. What are the established synthetic routes for 6-[(4,4-Difluorocyclohexyl)oxy]imidazo[1,2-b]pyridazine, and what factors influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves coupling a pre-functionalized imidazo[1,2-b]pyridazine core with a 4,4-difluorocyclohexyl moiety. Key steps include:
  • Core Preparation : Cyclization of 2-aminopyridazine derivatives with α-halo ketones or esters under basic conditions (e.g., Na₂HPO₄ in DMA) to form the imidazo[1,2-b]pyridazine scaffold .
  • Etherification : Nucleophilic substitution or Mitsunobu reaction to introduce the 4,4-difluorocyclohexyloxy group. Solvent choice (e.g., DMF or NMP) and base (e.g., K₂CO₃) critically impact yields due to steric hindrance from the difluorocyclohexyl group .
  • Purification : Column chromatography or recrystallization to isolate the product. Reaction efficiency is influenced by temperature control (80–120°C) and moisture exclusion .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Analyze chemical shifts for the imidazo[1,2-b]pyridazine protons (δ 7.5–9.0 ppm) and cyclohexyl CH₂ groups (δ 1.5–2.5 ppm). Fluorine coupling in ¹⁹F NMR confirms the difluoro substitution (δ -100 to -120 ppm) .
  • X-ray Crystallography : Resolve crystal packing and verify the cyclohexyloxy group’s equatorial/axial conformation. Data from related compounds (e.g., 6-chloro-2,8-dimethylimidazo[1,2-b]pyridazine) suggest orthorhombic or monoclinic systems with Z = 4 .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~348 g/mol) and isotopic patterns for chlorine/fluorine .

Q. What in vitro biological screening approaches are recommended for initial evaluation of this compound’s pharmacological potential?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Use fluorogenic substrates to measure activity against kinases or proteases. For example, imidazo[1,2-a]pyrimidines show IC₅₀ values in the nanomolar range for targets like PI3K .
  • Cell Viability Assays : Screen in cancer (e.g., MCF-7, HeLa) and non-cancerous cell lines (e.g., HEK293) using MTT or ATP-based luminescence. Dose-response curves (1–100 µM) identify cytotoxic thresholds .
  • Solubility Testing : Employ shake-flask method in PBS (pH 7.4) to determine aqueous solubility, which informs formulation strategies for in vivo studies .

Advanced Research Questions

Q. What strategies resolve contradictory activity results between enzyme inhibition assays and cell-based models for this compound?

  • Methodological Answer :
  • Mechanistic Profiling : Perform thermal shift assays (TSA) to confirm target engagement in cells. A ΔTₘ shift >2°C indicates binding .
  • Metabolite Identification : Use LC-MS/MS to detect intracellular degradation products (e.g., oxidative defluorination) that may reduce efficacy .
  • Microsomal Stability Testing : Compare hepatic clearance rates (human vs. rodent) to assess species-specific discrepancies .

Q. How can computational chemistry methods optimize SAR for fluorinated imidazo[1,2-b]pyridazine derivatives?

  • Methodological Answer :
  • Docking Studies : Model interactions with target proteins (e.g., kinases) using AutoDock Vina. Focus on hydrophobic pockets accommodating the difluorocyclohexyl group .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and fluorine atom count. For example:
DerivativelogPFluorine CountIC₅₀ (nM)
6-OCH₂CF₂2.1245
6-OCH₂CH₃1.80120
6-OCH₂Cl2.3090

Data adapted from fluorinated benzimidazole studies .

  • Free Energy Perturbation (FEP) : Predict binding affinity changes upon substituting the cyclohexyl group with smaller rings (e.g., cyclopentyl) .

Q. What optimization strategies address poor solubility of this compound in aqueous matrices?

  • Methodological Answer :
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the pyridazine N-1 position to enhance solubility .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 80–120 nm) or use cyclodextrin complexes (e.g., HP-β-CD) to improve bioavailability .
  • Cocrystallization : Screen with coformers (e.g., succinic acid) to modify crystal lattice energy and dissolution rates .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?

  • Methodological Answer :
  • Transcriptomic Profiling : Use RNA-seq to identify overexpression of efflux pumps (e.g., P-gp) in resistant lines .
  • Redox Potential Measurement : Compare cellular ROS levels (via DCFH-DA assay) to assess if cytotoxicity correlates with oxidative stress .
  • 3D Spheroid Models : Validate 2D results in physiologically relevant models to account for microenvironmental factors .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid latex due to potential solvent interactions .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to prevent inhalation of fine particulates .
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers .

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